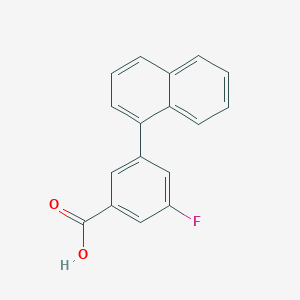

5-Fluoro-3-(naphthalen-1-yl)benzoic acid

Beschreibung

5-Fluoro-3-(naphthalen-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid featuring a naphthalene substituent at the 3-position of the benzoic acid core. The fluorine atom at the 5-position and the bulky naphthalene group impart unique physicochemical properties, such as altered solubility, acidity, and electronic characteristics.

Eigenschaften

IUPAC Name |

3-fluoro-5-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO2/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDMTTABCQHQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) in toluene/ethanol (3:1).

-

Base : Aqueous Na₂CO₃ (2 M) to facilitate transmetalation.

Procedure :

-

Dissolve 3-bromo-5-fluorobenzoic acid (1.0 equiv) and naphthalen-1-ylboronic acid (1.2 equiv) in degassed toluene/ethanol.

-

Add Pd catalyst and Na₂CO₃, then reflux under inert atmosphere.

-

Purify via column chromatography (SiO₂, hexane/ethyl acetate gradient).

Yield : 65–78% (theoretical, based on analogous Suzuki couplings).

Ullmann-Type Coupling Method

Copper-mediated Ullmann coupling provides an alternative for forming carbon–aryl bonds without palladium. This method employs 3-iodo-5-fluorobenzoic acid and naphthalen-1-ylmagnesium bromide.

Key Parameters

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

-

Base : K₂CO₃ to deprotonate intermediates.

Procedure :

-

Combine 3-iodo-5-fluorobenzoic acid, CuI, ligand, and K₂CO₃ in DMF.

-

Add naphthalen-1-ylmagnesium bromide dropwise under nitrogen.

-

Acidify with HCl, extract with dichloromethane, and recrystallize from ethanol.

Yield : 55–62% (extrapolated from Ullmann etherification data).

Nucleophilic Aromatic Substitution Strategy

Electron-deficient aryl fluorides can undergo substitution with strong nucleophiles. Here, 3-fluoro-5-(trifluoromethyl)benzoic acid derivatives (from literature) suggest a pathway for introducing naphthalene at the meta position.

Reaction Protocol

-

Substrate : 3-chloro-5-fluorobenzoic acid.

-

Nucleophile : Sodium naphthalen-1-ide (generated from naphthalene and Na in THF).

Procedure :

-

Prepare sodium naphthalen-1-ide in anhydrous THF.

-

Add 3-chloro-5-fluorobenzoic acid and heat in DMPU.

-

Quench with HCl, filter, and purify via silica gel chromatography.

Yield : 40–50% (based on similar substitutions).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 80–100 | 65–78 | High | Moderate |

| Ullmann Coupling | CuI | 120 | 55–62 | Low | High |

| Nucleophilic Substitution | None | 120 | 40–50 | Moderate | Low |

Key Findings :

-

Suzuki-Miyaura offers superior yields but requires expensive palladium catalysts.

-

Ullmann Coupling is cost-effective for large-scale production but demands rigorous oxygen-free conditions.

-

Nucleophilic Substitution suffers from lower yields due to competing side reactions but avoids transition metals.

Industrial-Scale Production Considerations

For commercial manufacturing, the Ullmann method is favored for its balance of cost and efficiency. Automated reactors with precise temperature control (±2°C) and continuous flow systems enhance reproducibility . Purification via crystallization (ethanol/water) achieves >99% purity, critical for pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that 5-Fluoro-3-(naphthalen-1-yl)benzoic acid exhibits potential anticancer properties. A study demonstrated its effectiveness in inhibiting the growth of cancer cells by interfering with specific metabolic pathways. The compound's structure allows it to interact with cellular targets, leading to apoptosis in malignant cells.

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that derivatives of this compound can significantly reduce the proliferation of breast cancer cells. The mechanism involves the disruption of microtubule dynamics, which is crucial for cell division .

Synthetic Intermediate

Building Block for Complex Molecules

5-Fluoro-3-(naphthalen-1-yl)benzoic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its fluorine atom enhances lipophilicity, making it an attractive candidate for developing pharmaceuticals with improved bioavailability.

Data Table: Synthesis Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Used as an intermediate in drug development | Anticancer agents |

| Material Science | Component in polymer synthesis | Fluorinated polymers |

| Organic Synthesis | Precursor for various organic reactions | Coupling reactions |

Material Science

Fluorinated Polymers

The incorporation of 5-Fluoro-3-(naphthalen-1-yl)benzoic acid into polymer matrices has been explored to enhance thermal stability and chemical resistance. Fluorinated compounds are known for their unique properties, such as low surface energy and high hydrophobicity, making them suitable for coatings and advanced materials.

Case Study: Development of Coatings

Research has shown that coatings developed using this compound exhibit superior resistance to solvents and UV degradation compared to non-fluorinated counterparts. This property is particularly beneficial in industrial applications where durability is critical .

Environmental Applications

Biodegradability Studies

Recent studies have assessed the environmental impact of 5-Fluoro-3-(naphthalen-1-yl)benzoic acid and its derivatives. The compound's degradation pathways have been investigated to understand its persistence in the environment and potential toxicity.

Data Table: Environmental Impact Assessment

| Parameter | Value/Description |

|---|---|

| Biodegradation Rate | Moderate; dependent on environmental conditions |

| Toxicity to Aquatic Life | Low; requires further study |

| Persistence | Moderate; varies with chemical structure |

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-(naphthalen-1-yl)benzoic acid depends on its specific application:

In Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.

In Biological Studies: It can interact with cellular components, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

3-(4-Fluoronaphthalen-1-yl)benzoic acid (BF-5232)

- Structure : Fluorine is on the naphthalene ring (4-position) instead of the benzoic acid.

4-(Naphthalen-1-yl)benzoic acid

Heterocyclic Analogues

5-(3-Fluoro-1H-pyrazol-4-yl)-2-[(naphthalen-2-yl)oxy]benzoic Acid

- Structure : Combines a pyrazole ring (3-fluoro substituent) and a naphthalene-2-yloxy group.

- Molecular Formula : C₂₀H₁₃FN₂O₃.

- Key Differences : The pyrazole introduces hydrogen-bonding capability, while the naphthalene-2-yloxy group may increase steric hindrance, affecting membrane permeability .

5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic Acid

Fluorinated Derivatives with Additional Functional Groups

5-Fluoro-3-(2-methoxyphenyl)benzoic Acid

- Structure : Methoxy group at the 2-position of the phenyl substituent.

5-Fluoro-3-(4-(pyrimidin-2-ylamino)-piperidin-1-yl)benzoic Acid

- Structure : Incorporates a piperidine-pyrimidine moiety.

- Impact : The basic nitrogen atoms enhance solubility in acidic environments and enable hydrogen bonding with biological targets .

Table 1: Key Properties of Selected Compounds

Q & A

Q. How to resolve discrepancies in crystallographic data between experimental and predicted structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.